REACTION_SMILES
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[CH3:28][O:29][CH2:30][CH2:31][O:32][CH3:33].[Cl:1][c:2]1[c:3](-[c:9]2[nH:10][c:11](=[O:23])[c:12]3[n:13]([cH:14]2)[n:15][c:16]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[cH:17]3)[cH:4][cH:5][c:6]([Cl:8])[cH:7]1.[ClH:27].[Na+:25].[OH-:24].[OH2:26]>>[Cl:1][c:2]1[c:3](-[c:9]2[nH:10][c:11](=[O:23])[c:12]3[n:13]([cH:14]2)[n:15][c:16]([C:18](=[O:19])[OH:20])[cH:17]3)[cH:4][cH:5][c:6]([Cl:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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CCOC(=O)c1cc2c(=O)[nH]c(-c3ccc(Cl)cc3Cl)cn2n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2c(=O)[nH]c(-c3ccc(Cl)cc3Cl)cn2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)c1cc2c(=O)[nH]c(-c3ccc(Cl)cc3Cl)cn2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |